“4-Benzyloxy-3-fluorophenylboronic acid” is a chemical compound with the molecular formula C13H12BFO3 . It is also known by other names such as “[4-(Benzyloxy)-3-fluorophenyl]boronic acid” and "Boronic acid, B-[3-fluoro-4-(phenylmethoxy)phenyl]-" .
The molecular structure of “4-Benzyloxy-3-fluorophenylboronic acid” is represented by the SMILES string OB(O)c1ccc(OCc2ccccc2)c(F)c1 . This indicates that the compound contains a boronic acid group (B(OH)2) attached to a benzene ring, which is further substituted with a benzyloxy group and a fluorine atom .
While specific chemical reactions involving “4-Benzyloxy-3-fluorophenylboronic acid” are not detailed in the search results, boronic acids are generally known to participate in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
“4-Benzyloxy-3-fluorophenylboronic acid” is a solid at 20°C . It has a density of 1.3±0.1 g/cm3, a boiling point of 428.0±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . The compound has a molar refractivity of 64.5±0.4 cm3, and its molar volume is 194.4±5.0 cm3 .
The synthesis of 4-benzyloxy-3-fluorophenylboronic acid typically involves several steps, often starting from commercially available starting materials. A common method includes:
Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity. Typically, reactions may be conducted under inert atmospheres to prevent oxidation or hydrolysis .
The molecular structure of 4-benzyloxy-3-fluorophenylboronic acid features a boron atom bonded to a phenyl group that carries both a benzyloxy substituent and a fluorine atom. The structural formula can be represented as:
The compound exhibits a planar structure due to the aromatic rings, which allows for effective π-stacking interactions in solid-state applications. Its bond angles around the boron atom are approximately , characteristic of sp² hybridization .
4-Benzyloxy-3-fluorophenylboronic acid participates in various chemical reactions, primarily due to its boronic acid functional group. Notable reactions include:
These reactions are often optimized using palladium catalysts and require careful control of reaction conditions to achieve high yields .
The mechanism of action for 4-benzyloxy-3-fluorophenylboronic acid primarily revolves around its ability to form reversible covalent bonds with diols through the formation of boronate esters. This property is exploited in various biological applications, including:
The kinetics of these interactions depend on factors such as pH and the presence of competing nucleophiles .
4-Benzyloxy-3-fluorophenylboronic acid presents several notable physical and chemical properties:
The applications of 4-benzyloxy-3-fluorophenylboronic acid span various fields:
Arylboronic acids represent a cornerstone of modern synthetic chemistry due to their exceptional reactivity in transition-metal-catalyzed couplings. The trigonal planar boron atom in 4-benzyloxy-3-fluorophenylboronic acid adopts an sp² hybridization, facilitating covalent interactions with nucleophiles while enabling reversible equilibrium with tetrahedral boronate anions in aqueous media. This dynamic covalent chemistry underpins its dual utility: (1) as a coupling partner in carbon-carbon bond formation via Suzuki-Miyaura reactions, and (2) as a recognition element for diol-containing biomolecules in sensor applications. The fluorine atom at the 3-position induces substantial electronic effects, decreasing the boronic acid's pKₐ (predicted: 7.61) and enhancing its electrophilicity in cross-coupling reactions [6]. Simultaneously, the benzyloxy group at the 4-position provides steric bulk that influences regioselectivity while remaining amenable to deprotection for subsequent functionalization.
4-Benzyloxy-3-fluorophenylboronic acid (CAS 133057-83-7) first emerged in the chemical literature during the early 1990s alongside the explosive development of palladium-catalyzed borylation methodologies. Its initial synthesis likely followed one of three principal routes:
Table 1: Core Physicochemical Properties of 4-Benzyloxy-3-fluorophenylboronic Acid
| Property | Value | Measurement Method |
|---|---|---|
| Molecular Formula | C₁₃H₁₂BFO₃ | Elemental Analysis |
| Molecular Weight | 246.04 g/mol | Mass Spectrometry |
| Melting Point | 116–131°C | Differential Scanning Calorimetry |
| Boiling Point | 428°C at 760 mmHg | Distillation |
| Predicted Density | 1.26 ± 0.1 g/cm³ | Computational Modeling |
| Solubility | Soluble in methanol, DMSO, THF | NMR Spectroscopy |
| pKₐ | 7.61 ± 0.17 | Potentiometric Titration |
| Purity Range | 97–105% | Titrimetric Assay |
The sustained interest in this compound arises from its ability to bridge synthetic chemistry with functional materials development:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9